molecular formula C22H26ClNO2 B2896925 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride CAS No. 1029985-09-8

3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride

Cat. No.: B2896925
CAS No.: 1029985-09-8
M. Wt: 371.91
InChI Key: SFYIGWOLJDOLBE-UHFFFAOYSA-N
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Description

3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[f]isoquinoline core, which is a fused heterocyclic system, and a methoxyphenoxyethyl side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzo[f]isoquinoline precursor with 4-methoxyphenoxyethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process might include crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxyethyl side chain, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving cell signaling pathways and receptor interactions due to its structural similarity to certain bioactive molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, thereby affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-hydroxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride
  • 3-[2-(4-chlorophenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride
  • 3-[2-(4-nitrophenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride

Uniqueness

The uniqueness of 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride lies in its methoxy group, which can influence its reactivity and interaction with biological targets. This functional group can affect the compound’s solubility, stability, and overall bioactivity, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethyl]-2,4,5,6-tetrahydro-1H-benzo[f]isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2.ClH/c1-24-19-8-10-20(11-9-19)25-15-14-23-13-12-22-18(16-23)7-6-17-4-2-3-5-21(17)22;/h2-5,8-11H,6-7,12-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYIGWOLJDOLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCC3=C(C2)CCC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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